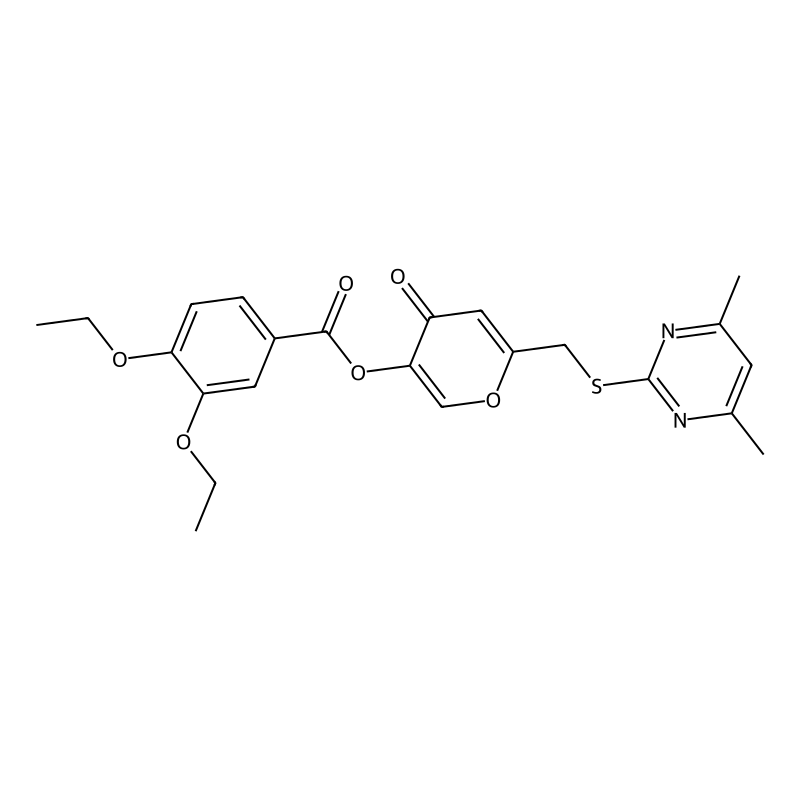

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic compound characterized by its unique structural features, which include a pyrimidine ring, a pyran moiety, and a diethoxybenzoate group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse chemical properties and biological activities. The presence of the thioether linkage enhances its reactivity, making it a subject of interest in various

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves several key reactions:

- Nucleophilic Substitution: The thiol group from 4,6-dimethylpyrimidine-2-thiol is activated and then substituted onto the pyran derivative.

- Oxidative Ring Closure: This reaction forms the pyran ring, which is crucial for the compound's structure.

- Formation of the Ester Linkage: The final step involves esterification of the benzoate group with the pyran derivative, completing the synthesis .

The biological activity of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate has been explored in various studies. The compound exhibits potential antimicrobial and anticancer properties due to its ability to interact with specific molecular targets within cells. The nitrobenzoate moiety can undergo bioreduction to form reactive intermediates that may affect cellular components and pathways. Additionally, the compound's structural features may enhance its binding affinity to enzymes or receptors, further modulating biological activities .

The synthesis of this compound can be achieved through several methods:

- Thiol Activation: The thiol group from 4,6-dimethylpyrimidine-2-thiol is activated using bases such as sodium hydride in aprotic solvents like dimethylformamide.

- Pyran Derivative Reaction: The activated thiol is then reacted with a suitable pyran derivative under mild heating conditions to form the thioether linkage.

- Esterification: Finally, an esterification reaction occurs between the pyran derivative and the diethoxybenzoic acid to yield the final product .

The applications of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate extend across various fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.

- Organic Synthesis: The compound serves as a useful intermediate in synthesizing other complex organic molecules.

- Biochemical Research: Its interactions with cellular components can provide insights into biochemical pathways and mechanisms .

Studies on the interactions of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate have shown that it can bind to various enzymes and receptors. These interactions may lead to altered enzyme activity or modulation of receptor signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic effects .

Several compounds share structural similarities with 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate | Lacks chloro and nitro substituents | Different reactivity and biological activity |

| 4-Oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate | No pyrimidine-thio moiety | Affects chemical properties and applications |

| 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-Oxo -4H-pyran -3 -yl acetate | Acetate replaces benzoate | Alters solubility and reactivity |

The uniqueness of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-Oxo -4H-pyran -3 -yl 3,4-diethoxybenzoate lies in its combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds .